(Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine hydrochloride is a chemical compound with the molecular formula C10H18ClNO It is a hydrochloride salt form of an amine, which features a butan-2-yl group and a 5-methylfuran-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine hydrochloride typically involves the reaction of butan-2-ylamine with 5-methylfuran-2-carbaldehyde. The reaction is carried out under controlled conditions, often in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the amine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form more saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce more saturated amine derivatives.
Scientific Research Applications
(Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving amine metabolism and function.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine: The free base form of the compound without the hydrochloride salt.
(Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine acetate: An acetate salt form of the compound.
(Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine sulfate: A sulfate salt form of the compound.
Uniqueness
(Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its free base or other salt forms.
Properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]butan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c1-4-8(2)11-7-10-6-5-9(3)12-10;/h5-6,8,11H,4,7H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEAPHMORHASOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(O1)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.